3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
Chemical Structure and Core Features:
The compound 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic molecule featuring:
- A pyrazolo[1,5-a]pyrimidine bicyclic core, which mimics purine structures and is known for bioactivity .
- 4-Chlorophenyl at position 3: Enhances hydrophobic interactions and halogen bonding in biological systems.
- Trifluoromethyl at position 7: Improves metabolic stability and lipophilicity .
Synthetic Relevance: Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via Suzuki-Miyaura cross-coupling for aryl/heteroaryl substitutions .
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3N3S/c18-11-5-3-10(4-6-11)12-9-22-24-15(17(19,20)21)8-13(23-16(12)24)14-2-1-7-25-14/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUFUOPSPKGONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a condensation reaction with a suitable diketone or aldehyde.
Introduction of substituents: The 4-chlorophenyl, thiophen-2-yl, and trifluoromethyl groups can be introduced through various substitution reactions, often involving halogenation and cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and other electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Variations and Structural Impact
Key Research Findings
Role of Halogens :
- Chlorine : 4-Chlorophenyl in the target compound provides optimal halogen bonding without excessive steric hindrance, unlike 2,4-dichlorophenyl analogs .
- Fluorine : In 4-fluorophenyl derivatives (e.g., ), polarity increases but reduces membrane permeability compared to thiophene .
Thiophene vs. Phenyl :
- Thiophene’s sulfur atom enhances electron-richness, improving interactions with aromatic residues in enzymes (e.g., cytochrome P450) .
- Replacing thiophene with phenyl (e.g., ) reduces π-stacking efficiency, lowering bioactivity .
Trifluoromethyl Group :
- CF3 at position 7 is critical for metabolic stability. Analogs without CF3 (e.g., piperidine-substituted ) show faster hepatic clearance .
Biological Activity
The compound 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.74 g/mol. The presence of the trifluoromethyl group and the thiophene moiety contributes to its unique chemical reactivity and biological profile.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For instance, compounds within this class have been shown to inhibit various kinases, including Src and VEGFR-2, which are critical in cancer cell proliferation and survival.
Case Study: Src Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant inhibition of Src kinase activity, leading to reduced tumor growth in vivo. Specifically, compound SI388 (a derivative) showed enhanced potency compared to earlier lead compounds, indicating a promising avenue for cancer treatment through targeted kinase inhibition .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.
Antibiofilm Activity
In vitro assays indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were found to be as low as 0.125 µg/mL against certain bacterial strains, showcasing its potential as an antibiofilm agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their efficacy.
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| 3a | Structure | 0.125 | Strong antibacterial |
| 6 | Structure | 0.187 | Good antibacterial |
| 9a | Structure | 0.250 | Moderate antibacterial |
The mechanisms underlying the biological activities of these compounds include:
Q & A
Q. What are the optimized synthetic routes for preparing 3-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer: Synthesis typically involves a condensation reaction between 4-(substituted phenyl)-3-methyl-1H-pyrazol-5-amine and a trifluoromethyl-substituted diketone. For example:
- Reagents: 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione and substituted pyrazole amines.
- Conditions: Heated at 433–458 K for 2.5–3 hours under inert atmosphere to eliminate water.
- Purification: Recrystallization from methanol or ethanol/acetone (1:1) yields 62–78% purity .
Table 1: Representative Reaction Conditions
Q. How is the crystal structure of this compound characterized, and what are its key geometric parameters?
Methodological Answer: Single-crystal X-ray diffraction is used to determine crystal packing and bond parameters. Key findings include:
- Crystal System: Orthorhombic (Pbca) or monoclinic (P21/c).
- Unit Cell Parameters:
-
Orthorhombic: a = 9.536 Å, b = 15.941 Å, c = 24.853 Å, V = 3778 ų .
-
Monoclinic: a = 9.083 Å, b = 9.061 Å, c = 27.259 Å, β = 99.46° .
- Dihedral Angles: Between aromatic rings (e.g., 7.97° for fluorophenyl/benzene; 69.95° for dichlorophenyl/benzene), indicating steric effects .
Table 2: Crystallographic Data Comparison
System Space Group a (Å) b (Å) c (Å) V (ų) Reference Orthorhombic Pbca 9.536 15.941 24.853 3778.0 Monoclinic P21/c 9.083 9.061 27.259 2212.7
Advanced Research Questions
Q. How do substituent variations influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving kinase binding (e.g., KDR kinase IC₅₀ < 100 nM) .
- Thiophene vs. Fluorophenyl: Thiophen-2-yl increases π-π stacking with hydrophobic enzyme pockets, while fluorophenyl improves bioavailability .
- Chlorophenyl Position: 4-Chlorophenyl optimizes steric bulk for receptor antagonism (e.g., PAR2 receptor) .
Experimental Design:
Q. How can contradictions in crystallographic data for structurally similar compounds be resolved?
Methodological Answer: Discrepancies in unit cell parameters or dihedral angles arise from:
- Crystallization Solvents: Ethanol vs. EtOAc/EtOH mixtures alter molecular packing .
- Measurement Techniques: Multi-scan absorption corrections (e.g., CrystalClear) reduce data noise .
- Refinement Protocols: Merging Friedel pairs (due to absence of heavy atoms) improves R factors (e.g., R = 0.055) .
Recommendations:
- Standardize solvent systems and temperature (298 K) for reproducibility.
- Use high-flux rotating anode X-ray sources to minimize absorption errors .
Q. What methodological approaches are used to assess the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (LogP): Calculated via HPLC retention times or computational tools (e.g., PubChem descriptors ).
- Metabolic Stability: Incubate with liver microsomes; monitor degradation via LC-MS .
- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration .
Key Findings:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
